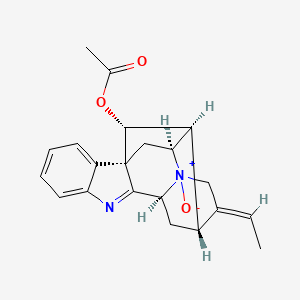

Alstoyunine E

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H22N2O3 |

|---|---|

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O3/c1-3-12-10-23(25)16-8-13(12)18-17(23)9-21(20(18)26-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18-,20+,21+,23?/m0/s1 |

Clave InChI |

SYZGOUOZLCZRJD-TZUVUNOXSA-N |

SMILES isomérico |

C/C=C\1/C[N+]2([C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56)[O-] |

SMILES canónico |

CC=C1C[N+]2(C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Alstonine?

An In-depth Technical Guide to the Chemical Structure of Alstonine (B1665729)

Introduction

Alstonine is a pentacyclic indole (B1671886) alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antipsychotic agent.[1][2] Identified as a major constituent in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria, this compound has been traditionally used in Nigerian medicine to treat mental illnesses.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of Alstonine, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Alstonine is characterized as a methyl ester, an organic heteropentacyclic compound, a zwitterion, and an indole alkaloid. Its complex structure is fundamental to its biological activity.

Quantitative Chemical Data

A summary of the key chemical identifiers and properties of Alstonine is presented in the table below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | PubChem CID: 441979 |

| Molecular Formula | C₂₁H₂₀N₂O₃ | PubChem CID: 441979 |

| Molecular Weight | 348.40 g/mol | MedKoo Biosciences, DC Chemicals |

| Exact Mass | 348.1474 Da | MedKoo Biosciences |

| CAS Number | 642-18-2 | PubChem CID: 441979 |

| PubChem CID | 441979 | PubChem |

| InChI Key | WYTGDNHDOZPMIW-RCBQFDQVSA-N | MedKoo Biosciences |

| SMILES | COC(=O)C1=C[C@H]2[C@@H]3CC4=C(N5C=CC=C45)N2CC1=C[O]3C | Not explicitly in search results, derived from structure |

| Physical Description | Yellow powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Mechanism of Action and Signaling Pathways

Alstonine exhibits a unique psychopharmacological profile that distinguishes it from typical and atypical antipsychotics. While its profile in animal models is similar to atypical antipsychotics like clozapine, its underlying mechanism of action is different. Notably, alstonine does not appear to bind directly to dopamine (B1211576) D₁ or D₂ receptors, nor to serotonin (B10506) 5-HT₂ₐ receptors.

Instead, its antipsychotic-like effects are mediated by its interaction with 5-HT₂ₐ and 5-HT₂C receptors. Alstonine also indirectly modulates dopamine receptors by increasing dopamine uptake, particularly after acute administration. Furthermore, it has been shown to indirectly inhibit the reuptake of glutamate (B1630785) in hippocampal slices, an effect that is dependent on 5-HT₂ₐ and 5-HT₂C receptors. This modulation of multiple neurotransmitter systems contributes to its therapeutic potential.

Caption: Proposed signaling pathway of Alstonine.

Experimental Protocols

Isolation and Purification of Alstonine

A key method for isolating pure alstonine hydrochloride is pH-zone-refining counter-current chromatography.

Source Material: Fruit rind of Picralima nitida Stampf Th. et H. Dur. (Apocynaceae).

Methodology:

-

Solvent System Preparation: A two-phase solvent system is prepared with methyl tert-butyl ether (MtBE), acetonitrile, and water in a 2:2:3 (v/v) ratio.

-

Stationary and Mobile Phase Modification: Triethylamine (TEA) is added to the upper organic stationary phase to act as a retainer. Hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.

-

Chromatography:

-

The prepared column is filled with the upper stationary phase.

-

The crude sample, dissolved in the solvent, is loaded into the column.

-

The mobile phase is pumped into the column at a flow rate of 2 mL/min, with the column rotating at approximately 834 rpm.

-

-

Fraction Collection and Monitoring: The eluate is continuously monitored for absorbance at 280 nm. Fractions of 4 mL are collected.

-

Analysis and Identification:

-

The pH of each collected fraction is measured.

-

Fractions are dried using a Speed Vac.

-

Identification of the pure fractions is performed using thermospray liquid chromatography-mass spectrometry (LC-MS) and by co-elution experiments on thin-layer chromatography (TLC) with a reference alstonine sample.

-

Caption: Workflow for the isolation of Alstonine.

Pharmacological Evaluation Protocols

The antipsychotic and anxiolytic properties of Alstonine have been evaluated using various in vivo animal models.

1. Evaluation of Antipsychotic-like Activity:

-

Amphetamine-Induced Lethality: This model assesses the ability of a compound to block D2 receptors. Alstonine, administered intraperitoneally (i.p.), has been shown to prevent amphetamine-induced lethality in grouped mice at doses between 0.5–2.0 mg/kg.

-

MK-801-Induced Hyperlocomotion: This test is used to study potential antipsychotics by observing their effect on hyperlocomotion induced by the NMDA receptor antagonist MK-801. Alstonine, at doses of 0.1, 0.5, and 1.0 mg/kg, has been found to prevent this induced hyperlocomotion.

2. Evaluation of Anxiolytic-like Activity:

-

Hole-Board Test: This model is used to evaluate the anxiolytic properties of drugs. Alstonine has been observed to significantly increase the number of head-dips in mice, which is indicative of anxiolytic effects.

-

Light/Dark Box Test: Another common model for assessing anxiety, this test measures the time an animal spends in a brightly lit area versus a dark area. Alstonine has been shown to increase the time mice spend exploring the light area, suggesting an anxiolytic effect.

3. Evaluation of Hormonal and Metabolic Changes:

-

Prolactin (PRL) Levels: To assess potential side effects common to antipsychotics, serum prolactin levels are measured. Mice are treated with an i.p. injection of the test compound (e.g., Alstonine 1.0 mg/kg), and blood is collected after 30 minutes for analysis by radioimmunoassay (RIA).

-

Glycemia: Blood glucose levels are measured before and 3 hours after drug administration using a glucometer to determine any metabolic changes.

Conclusion

Alstonine is an indole alkaloid with a well-defined chemical structure and promising pharmacological properties. Its unique mechanism of action, which involves the modulation of serotonergic, dopaminergic, and glutamatergic systems without direct D2 receptor antagonism, positions it as a compound of significant interest for the development of novel antipsychotic drugs with potentially fewer side effects. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.

References

Alstonine: A Technical Guide to Its Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has garnered significant attention for its potential therapeutic applications, particularly in the fields of neuropsychiatry and oncology. This technical guide provides an in-depth overview of the primary natural sources of alstonine, detailed methodologies for its extraction and purification, and an exploration of its cellular and molecular mechanisms of action. Quantitative data on alstonine content from various plant sources are systematically presented, alongside step-by-step experimental protocols. Furthermore, this document elucidates the signaling pathways modulated by alstonine, offering a comprehensive resource for researchers and professionals in drug development.

Natural Sources of Alstonine

Alstonine is predominantly found in various species of the Apocynaceae family, a family of flowering plants rich in alkaloids. The primary plant sources of alstonine include species from the genera Alstonia, Catharanthus, Picralima, and Rauwolfia.[1][2]

The concentration of alstonine can vary significantly depending on the plant species, the specific part of the plant (e.g., root bark, stem bark, leaves, seeds), geographical location, and harvest time. A summary of alstonine content in various natural sources is presented in Table 1.

Table 1: Quantitative Analysis of Alstonine in Various Natural Sources

| Plant Species | Plant Part | Alstonine Content/Yield | Reference |

| Picralima nitida | Seeds and Pods | Total alkaloids: 6% - 7.6% | [3] |

| Picralima nitida | Seeds and Peel (Combined) | Total alkaloids: High concentration | [2] |

| Rauwolfia vomitoria | Root Bark | 0.1% yield from crude extract | [4] |

| Alstonia boonei | Stem Bark and Leaves | Contains alkaloids, flavonoids, saponins, etc. | [5][6][7] |

| Catharanthus roseus | - | Contains over 100 different alkaloids |

Note: Specific percentage yield of pure alstonine is often not explicitly stated and can be highly variable based on the extraction and purification methods employed.

Isolation and Purification of Alstonine

The isolation of alstonine from its natural sources typically involves a multi-step process including extraction, acid-base partitioning, and chromatographic purification.

General Experimental Workflow for Alkaloid Extraction

A generalized workflow for the extraction and isolation of indole alkaloids like alstonine from plant materials is depicted below. This process leverages the basic nature of alkaloids to separate them from other plant constituents.

Detailed Experimental Protocols

This protocol is a general method for the extraction of alkaloids from the leaves of Alstonia macrophylla and can be adapted for other Alstonia species.[8][9]

-

Maceration: Soak the dried and powdered plant material (e.g., 500 g of Alstonia scholaris leaves) in 95% distilled ethanol at room temperature for several days.[8] For a more acidic extraction, macerate in 1% HCl (pH 2) overnight.[10]

-

Concentration: Decant the ethanol extract and concentrate it using a rotary evaporator.

-

Acidification and Filtration: Slowly add the concentrated extract to a 3% w/v tartaric acid solution with stirring. Filter the solution through celite to remove precipitated non-alkaloidal substances. Wash the residue with the tartaric acid solution and combine the filtrates.

-

Basification: Basify the filtrate to a pH of 9-10 with concentrated ammonia (B1221849) solution while cooling.

-

Liquid-Liquid Extraction: Extract the liberated alkaloids exhaustively with chloroform (B151607). Repeat the extraction three times.

-

Washing and Drying: Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Final Concentration: Concentrate the dried chloroform extract using a rotary evaporator to yield the crude alkaloid extract.

The crude alkaloid extract can be further purified using column chromatography.[8][10][11]

-

Stationary Phase: Use silica (B1680970) gel (e.g., 230-400 mesh) as the stationary phase. The ratio of silica gel to the crude extract is typically around 30:1.

-

Column Packing: Prepare a slurry of the silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the eluting solvent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from chloroform to increasing concentrations of methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC).[8] Use Dragendorff's reagent to visualize the alkaloid spots, which will appear as orange spots.[8]

-

Isolation of Pure Compound: Combine the fractions containing the pure alstonine and evaporate the solvent to obtain the purified compound.

Signaling Pathways of Alstonine

Alstonine exhibits its pharmacological effects primarily through the modulation of serotonergic and dopaminergic systems.[12][13] Its antipsychotic-like effects are mediated by its interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors.[7][14]

Alstonine's Interaction with the 5-HT2C Receptor

Alstonine acts on the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission.[12] Activation of the 5-HT2C receptor by an agonist like alstonine initiates a downstream signaling cascade.

References

- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative effects of Rauwolfia vomitoria and chlorpromazine on social behaviour and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. prezi.com [prezi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 13. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Alstonine in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biosynthesis of alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid of significant pharmacological interest. Geared towards researchers, scientists, and drug development professionals, this document details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols, and visualizes the involved pathways and workflows.

Introduction

Alstonine is a prominent member of the monoterpenoid indole alkaloid (MIA) family, a diverse group of natural products with a wide range of biological activities. Found in various plant species, including those of the Catharanthus and Rauwolfia genera, alstonine has garnered attention for its potential antipsychotic and anxiolytic properties. Understanding its biosynthesis in plants is crucial for developing metabolic engineering strategies to enhance its production and for the potential synthesis of novel analogs with improved therapeutic profiles. This guide synthesizes current knowledge on the alstonine biosynthetic pathway, providing a technical resource for the scientific community.

The Core Biosynthesis Pathway of Alstonine

The biosynthesis of alstonine is a branch of the complex terpenoid indole alkaloid (TIA) pathway. The pathway originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (B84403) (MEP) pathway.

The key steps leading specifically to alstonine are as follows:

-

Formation of Strictosidine (B192452): The pathway begins with the crucial condensation of tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . This reaction forms strictosidine, the universal precursor for all MIAs.

-

Deglycosylation of Strictosidine: Strictosidine β-D-Glucosidase (SGD) then removes the glucose moiety from strictosidine, yielding the highly reactive and unstable strictosidine aglycone.

-

Formation of Tetrahydroalstonine (B1682762): The strictosidine aglycone is then converted to the heteroyohimbine alkaloid, tetrahydroalstonine. This reductive cyclization is catalyzed by Tetrahydroalstonine Synthase (THAS) , an NADPH-dependent enzyme.[1]

-

Oxidation to Alstonine: The final step in the biosynthesis is the oxidation of tetrahydroalstonine to form alstonine. This reaction is catalyzed by Alstonine Synthase (AS) , a cytochrome P450 monooxygenase (CYP71AY1).[2]

Quantitative Data

Quantitative data on the alstonine biosynthetic pathway in plants is still emerging. The following tables summarize available information on metabolite concentrations and gene expression. It is important to note that specific enzyme kinetic parameters (Km and Vmax) for plant-derived THAS and AS are not yet well-documented in the literature.

Table 1: Concentration of Alstonine and Related Alkaloids in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (% dry weight) | Reference |

| Ajmalicine (B1678821) | Catharanthus roseus | In vitro culture | 0.29 | [3] |

| Serpentine | Catharanthus roseus | In vitro culture | 0.0034 | [3] |

| Reserpine | Rauwolfia serpentina | In vitro regenerated roots | 0.0033 | [4] |

| Ajmalicine | Rauwolfia serpentina | In vitro regenerated roots | Present | |

| Serpentine | Rauwolfia serpentina | In vitro regenerated roots | Present |

Table 2: Gene Expression Changes in Response to Jasmonic Acid (JA) Treatment in Catharanthus roseus

| Gene | Fold Increase in mRNA Levels (Time after JA treatment) | Reference |

| ORCA3 | ~25-fold (0.5 h) | |

| STR | ~25-fold (24 h) | |

| TDC | ~7-fold (24 h) | |

| SGD | ~5-fold (24 h) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the alstonine biosynthetic pathway.

Protocol for Tetrahydroalstonine Synthase (THAS) Enzyme Assay

This protocol is adapted from methodologies used for the characterization of THAS.

Objective: To determine the enzymatic activity of Tetrahydroalstonine Synthase (THAS).

Materials:

-

Purified THAS enzyme (heterologously expressed or partially purified from plant material)

-

Strictosidine

-

Purified Strictosidine β-D-Glucosidase (SGD)

-

NADPH

-

Phosphate buffer (50 mM, pH 6.5)

-

Methanol (B129727) (for quenching the reaction)

-

Caffeine (B1668208) (as an internal standard for LC-MS analysis)

-

UPLC-MS system

Procedure:

-

Substrate Preparation: Prepare a reaction mixture containing strictosidine (300 µM) in 50 mM phosphate buffer (pH 6.5).

-

Deglycosylation: Add purified SGD to the reaction mixture and incubate at room temperature for 10 minutes to generate strictosidine aglycone in situ.

-

Enzyme Reaction Initiation: Start the reaction by adding the THAS enzyme (e.g., 1 µM final concentration) and NADPH (5 mM final concentration).

-

Internal Standard: Add caffeine to a final concentration of 50 µM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by UPLC-MS to identify and quantify the product, tetrahydroalstonine.

Protocol for LC-MS/MS Quantification of Alstonine and Tetrahydroalstonine in Plant Extracts

This protocol provides a general framework for the quantification of alstonine and its precursor in plant tissues, based on established methods for indole alkaloid analysis.

Objective: To extract and quantify alstonine and tetrahydroalstonine from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

Methanol

-

Formic acid

-

Acetonitrile

-

Ammonium (B1175870) acetate

-

Deionized water

-

0.45 µm syringe filters

-

UPLC-Q-TOF MS system (or equivalent)

-

C18 reversed-phase column

Procedure:

-

Extraction:

-

Accurately weigh a known amount of powdered plant material.

-

Add methanol and extract using sonication or maceration.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried extract in a known volume of the initial mobile phase composition (e.g., water with 0.1% formic acid and 10 mM ammonium acetate).

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Develop a suitable gradient program to achieve good separation of alstonine and tetrahydroalstonine from other matrix components.

-

Flow Rate: A typical flow rate for UPLC is 0.2-0.4 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 40°C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Tandem MS (MS/MS) for quantification, using Multiple Reaction Monitoring (MRM) if available, or full scan for identification.

-

Precursor and Product Ions: Determine the specific precursor and product ions for alstonine and tetrahydroalstonine for targeted analysis.

-

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of alstonine and tetrahydroalstonine.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

-

Regulation of Alstonine Biosynthesis

The biosynthesis of alstonine, as part of the larger TIA pathway, is tightly regulated by a complex network of transcription factors and signaling molecules. Jasmonic acid (JA) and its methyl ester (MeJA) are well-established elicitors of TIA biosynthesis in Catharanthus roseus.

Treatment with JA leads to the upregulation of transcription factors, most notably the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain protein) family, such as ORCA3 . These transcription factors, in turn, activate the expression of key biosynthetic genes, including STR, TDC, and SGD. While the direct regulation of THAS and AS by these specific transcription factors is still under investigation, it is evident that the flux through the pathway towards alstonine is significantly influenced by these upstream regulatory events.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the core biosynthetic pathway of alstonine in plants. The identification and characterization of the key enzymes—STR, SGD, THAS, and AS—provide a solid foundation for further research. However, a notable gap remains in the availability of detailed quantitative data, particularly the kinetic properties of the terminal enzymes in the pathway.

Future research should focus on:

-

Enzyme Kinetics: Detailed kinetic characterization of purified, plant-derived THAS and AS to understand their catalytic efficiencies and substrate specificities.

-

Metabolite Profiling: Comprehensive quantification of alstonine, tetrahydroalstonine, and other related alkaloids across different plant tissues and developmental stages.

-

Regulatory Mechanisms: Elucidation of the specific transcription factors and signaling pathways that directly regulate the expression of THAS and AS.

-

Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway and its regulation to engineer plants or microbial systems for enhanced alstonine production.

This technical guide serves as a valuable resource for researchers in the field and highlights the exciting avenues for future investigation into this medicinally important alkaloid.

References

- 1. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 3. Improved accumulation of ajmalicine and tetrahydroalstonine in Catharanthus cells expressing an ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

Alstonine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Pharmacological Profile, and Preclinical Antipsychotic-like Activity of the Indole (B1671886) Alkaloid Alstonine (B1665729).

Core Data Summary

This section provides a concise summary of the key physicochemical properties of alstonine.

| Property | Value | Source |

| CAS Number | 642-18-2 | [1][2][3] |

| Molecular Formula | C₂₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 348.40 g/mol | [1] |

| IUPAC Name | (4S,4aS,14aS)-1-(methoxycarbonyl)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizin-6-ium-13-ide | [1] |

| Synonyms | BG 8, BG-8, BG8 | [1] |

Pharmacological Profile and Mechanism of Action

Alstonine is an indole alkaloid that has demonstrated a promising preclinical profile as an atypical antipsychotic agent.[1][2][4] Its mechanism of action appears to be distinct from classical and some atypical antipsychotics, suggesting a novel approach to the treatment of psychotic disorders.

Interaction with Serotonergic System

A significant body of evidence points to the modulation of the serotonin (B10506) system, specifically the 5-HT2A and 5-HT2C receptors, as a cornerstone of alstonine's antipsychotic-like effects.[1] Studies have shown that the anxiolytic and antipsychotic properties of alstonine are mediated by these receptors.[1] It has been speculated that alstonine may act as an inverse agonist at these receptors, though further binding studies are required for confirmation.[1] This interaction is crucial as 5-HT2A receptor antagonism is a known characteristic of several atypical antipsychotic drugs.

Influence on Glutamatergic Neurotransmission

Alstonine indirectly modulates the glutamate (B1630785) system.[1] Research indicates that alstonine can reverse the behavioral effects induced by MK-801, a non-competitive NMDA receptor antagonist.[1] This suggests an interaction with the glutamatergic pathway, which is significant given the implication of NMDA receptor hypofunction in the pathophysiology of schizophrenia.[1] The reversal of MK-801-induced effects by alstonine is thought to be an indirect consequence of its action on the serotonin system, as 5-HT2A receptor antagonists are known to increase NMDA glutamatergic transmission.[1]

Dopaminergic System Interaction

Unlike typical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, alstonine does not appear to bind directly to D1 or D2 receptors.[4] However, it does exhibit indirect effects on the dopaminergic system. Alstonine has been shown to inhibit amphetamine-induced lethality and apomorphine-induced stereotypy, behaviors associated with dopaminergic hyperactivity.[4] Furthermore, it prevents haloperidol-induced catalepsy, a model of the extrapyramidal side effects seen with typical antipsychotics.[4]

Preclinical Efficacy: Key Experimental Findings

Alstonine has been evaluated in several rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

| Experimental Model | Effect of Alstonine | Implication |

| MK-801-Induced Hyperlocomotion | Prevents hyperlocomotion | Potential efficacy against positive symptoms |

| Amphetamine-Induced Lethality | Prevents lethality | Suggests modulation of dopaminergic pathways |

| Apomorphine-Induced Stereotypy | Inhibits stereotyped behavior | Further evidence for dopaminergic system modulation |

| Haloperidol-Induced Catalepsy | Prevents catalepsy | Indicates a lower risk of extrapyramidal side effects |

| Social Interaction Test | Reverses social withdrawal | Potential efficacy against negative symptoms |

| Step-Down Inhibitory Avoidance | Reverses memory deficits | Potential for improving cognitive symptoms |

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical behavioral assays used to characterize the antipsychotic-like properties of alstonine.

MK-801-Induced Hyperlocomotion

This model is used to assess the potential of a compound to mitigate the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.

-

Animals: Male Swiss mice are typically used.

-

Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., Ethovision).[5]

-

Procedure:

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

Animals are pre-treated with alstonine (e.g., 0.1, 0.5, and 1.0 mg/kg, intraperitoneally) or vehicle.

-

After a set pre-treatment time (e.g., 30 minutes), mice are administered MK-801 (e.g., 0.15 mg/kg, intraperitoneally) or saline.[5]

-

Immediately following the MK-801 injection, mice are placed in the open-field arena.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).

-

-

Data Analysis: The total distance traveled and other locomotor parameters are analyzed using ANOVA, followed by appropriate post-hoc tests to compare treatment groups.

Social Interaction Test

This assay evaluates the potential of a compound to ameliorate social withdrawal, a core negative symptom of schizophrenia.

-

Animals: Male mice are housed individually for a period before the test to increase their motivation for social interaction.

-

Apparatus: A neutral, clean cage, identical to the home cage.

-

Procedure:

-

Test mice are treated with alstonine or vehicle.

-

After the pre-treatment period, an unfamiliar, untreated mouse is introduced into the test mouse's cage.

-

The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded for a set period (e.g., 10-20 minutes).[6]

-

-

Data Analysis: The total time spent in social interaction is compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Step-Down Inhibitory Avoidance

This test assesses learning and memory, providing insights into a compound's potential to address the cognitive deficits associated with schizophrenia.

-

Apparatus: A chamber with an electrified grid floor and a small, elevated platform.[7]

-

Procedure:

-

Training Session: A mouse is placed on the platform. When it steps down with all four paws onto the grid, it receives a mild, brief electric footshock (e.g., 0.35 mA for 3 seconds).[8] The latency to step down is recorded.

-

Test Session: 24 hours after the training session, the mouse is again placed on the platform. No footshock is delivered in this session. The latency to step down is recorded, with a longer latency indicating better memory of the aversive experience.[8][9]

-

-

Data Analysis: The step-down latencies in the test session are compared between treatment groups using non-parametric tests such as the Mann-Whitney U test.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of alstonine and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed signaling pathway of alstonine.

Caption: Preclinical evaluation workflow for alstonine.

References

- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 6. researchgate.net [researchgate.net]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Alstonine: A Technical Guide to its Physical, Chemical, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several medicinal plants, notably from the Rauvolfia and Alstonia genera.[1] Recognized for its traditional use in treating mental illness, recent pharmacological studies have identified its potential as an antipsychotic and anxiolytic agent.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of alstonine, detailed experimental protocols for its isolation and biological evaluation, and an elucidation of its mechanism of action through key signaling pathways. Quantitative data is summarized for clarity, and logical workflows are visualized to support further research and development.

Chemical and Physical Properties

Alstonine is an organic heteropentacyclic compound, classified as an indole alkaloid.[1] It is typically sourced from various plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia species. Commercially available alstonine is often supplied as a yellow powder with a purity of 98% or higher.

Data Summary

The core physical and chemical properties of alstonine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀N₂O₃ | |

| Molecular Weight | 348.4 g/mol | |

| CAS Number | 642-18-2 | |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone | |

| Storage Conditions | -20°C (long term), desiccated |

Spectroscopic Data

The structural elucidation of alstonine is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for determining the complex, polycyclic structure of alstonine. Spectra are typically recorded in deuterated solvents like methanol-d3 (B56482) (MeOD-d3).

-

¹H NMR: The proton NMR spectrum reveals signals corresponding to aromatic protons of the indole nucleus, vinyl protons, methoxy (B1213986) group protons, and aliphatic protons within the intricate ring system.

-

¹³C NMR: The carbon NMR spectrum shows signals for all 21 carbon atoms, including quaternary carbons of the aromatic rings, sp² carbons of the alkene and indole groups, and sp³ carbons of the aliphatic portions of the skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of alstonine provides information about its key functional groups. Characteristic absorption bands are expected for:

-

C=O stretching: From the ester functional group.

-

C=C stretching: Associated with the aromatic indole ring and other double bonds.

-

C-N stretching: Indicative of the amine functionalities within the alkaloid structure.

-

C-O stretching: From the ester and ether linkages.

-

C-H stretching: For aromatic and aliphatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of alstonine is characterized by absorption maxima (λmax) resulting from π → π* electronic transitions within its conjugated system, primarily the indole nucleus and other unsaturated portions of the molecule. The spectrum is useful for quantitative analysis and for confirming the presence of the chromophore.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the exact mass of alstonine and to study its fragmentation patterns. The protonated molecule [M+H]⁺ is typically observed, and its fragmentation provides structural confirmation by breaking the molecule down into characteristic smaller ions.

Experimental Protocols

General Protocol for Isolation and Purification

The following protocol is a generalized method for the extraction and isolation of alkaloids, such as alstonine, from the stem bark of plants like Alstonia boonei.

-

Preparation : Collect and wash the plant material (e.g., stem bark). Dry the material in an oven at approximately 40°C for several days and then grind it into a coarse powder.

-

Extraction : Perform an exhaustive extraction of the powdered material by maceration with an organic solvent, such as methanol (B129727) or ethanol, for 48-72 hours.

-

Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning : Dissolve the crude extract in an aqueous solution and perform liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Alstonine, being an alkaloid, will typically partition into the chloroform fraction.

-

Chromatographic Purification : Subject the dried chloroform fraction to column chromatography using silica (B1680970) gel as the stationary phase. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the constituent compounds.

-

Final Purification : Collect the fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest and perform further purification, if necessary, using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure alstonine.

Glutamate (B1630785) Uptake Assay

This protocol assesses the effect of alstonine on glutamate uptake in brain tissue, providing insight into its mechanism of action.

-

Tissue Preparation : Prepare acute hippocampal slices from a rodent model. Allow the slices to stabilize in an appropriate buffer medium at room temperature.

-

Incubation : Add alstonine to the medium at desired concentrations (e.g., 1, 10, and 100 µM). Include control groups (vehicle) and comparative compounds (e.g., clozapine). Incubate the slices for 1 hour at 30°C.

-

Uptake Measurement : Introduce radiolabeled glutamate (e.g., [³H]-L-glutamate) to the medium and incubate for a defined period (e.g., 10 minutes) to allow for uptake by the tissue.

-

Termination and Lysis : Stop the uptake reaction by rapidly washing the slices with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification : Measure the amount of radiolabeled glutamate taken up by the tissue using a scintillation counter.

-

Data Analysis : Express glutamate uptake as a percentage of the control group and analyze for statistically significant differences.

Behavioral Assay: MK-801-Induced Hyperlocomotion

This model is used to evaluate the antipsychotic-like potential of alstonine by measuring its ability to counteract hyperlocomotion induced by the NMDA receptor antagonist MK-801.

-

Animal Acclimation : Acclimate mice to the testing room and locomotor activity chambers.

-

Drug Administration : Administer alstonine (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or a vehicle control. After a set pre-treatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) to induce hyperlocomotion.

-

Behavioral Recording : Immediately place the animals into the activity chambers and record locomotor activity (e.g., total distance traveled) for a specified duration (e.g., 60-90 minutes) using an automated tracking system.

-

Data Analysis : Analyze the total distance traveled, typically in time bins, and compare the alstonine-treated groups to the MK-801-only group to determine if the compound significantly reduces hyperlocomotion.

Mechanism of Action and Signaling Pathways

Alstonine's antipsychotic and anxiolytic effects are primarily mediated through the serotonergic system, specifically by interacting with 5-HT₂A and 5-HT₂C receptors. Unlike typical antipsychotics, its mechanism does not appear to directly involve dopamine (B1211576) D₂ receptors. Instead, alstonine indirectly modulates the glutamatergic system. Studies show that the ability of alstonine to decrease glutamate uptake in hippocampal slices is abolished by 5-HT₂A and 5-HT₂C receptor antagonists, demonstrating a clear link between these two systems.

This modulation of glutamate, a key excitatory neurotransmitter, is believed to contribute to the reversal of behavioral deficits observed in animal models of schizophrenia, such as those induced by MK-801.

Conclusion

Alstonine is a promising indole alkaloid with a unique pharmacological profile that distinguishes it from conventional antipsychotic agents. Its mechanism, centered on the modulation of serotonergic and glutamatergic pathways, presents a novel avenue for the development of therapeutics for neuropsychiatric disorders. This guide provides foundational data and methodologies to assist researchers in further exploring the chemical properties and therapeutic potential of alstonine. Future work should focus on obtaining high-resolution spectroscopic data for a comprehensive chemical profile and further elucidating the downstream effects of its signaling cascade.

References

Alstonine's Mechanism of Action in the Central Nervous System: A Technical Guide

Abstract

Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid with a compelling, atypical antipsychotic profile that distinguishes it from classical and many second-generation antipsychotics.[1][2][3] Identified as the major constituent in traditional Nigerian remedies for mental illness, its unique mechanism of action in the central nervous system (CNS) presents a promising avenue for novel therapeutic strategies.[2][4] This technical guide provides an in-depth review of alstonine's molecular interactions, its influence on key neurotransmitter systems, and the experimental evidence that substantiates its pharmacological profile. We consolidate quantitative data, detail key experimental methodologies, and visualize its complex signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: Primary Interaction with the Serotonergic System

Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, the foundational mechanism of alstonine's antipsychotic-like and anxiolytic effects is its modulation of the serotonin (B10506) system, specifically the 5-HT2A and 5-HT2C receptors.[2][5][6]

Functional Antagonism/Inverse Agonism at 5-HT2A/2C Receptors

While initial radioligand binding assays indicated a lack of direct, high-affinity interaction with 5-HT2A receptors, functional studies unequivocally demonstrate that 5-HT2A/2C receptors are central to alstonine's activity.[1][2] The anxiolytic and antipsychotic-like behaviors induced by alstonine in animal models are consistently prevented by pretreatment with ritanserin, a known 5-HT2A/2C receptor antagonist.[2][5][6] This suggests that alstonine's effects are functionally dependent on blocking or inversely agonizing these receptors. It is speculated that alstonine may act as a 5-HT2A/C inverse agonist, a hypothesis supported by its ability to increase serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in the frontal cortex and striatum.[4] This neurochemical change is consistent with the blockade of presynaptic 5-HT2A/C autoreceptors that normally inhibit 5-HT release.[4]

Indirect Modulation of Neurotransmitter Systems

A defining characteristic of alstonine is its lack of direct binding to dopaminergic receptors, which are the primary targets of most antipsychotics.[2][7] Instead, alstonine orchestrates its effects through indirect modulation of the dopamine and glutamate (B1630785) systems, secondary to its actions on serotonin receptors.

Dopaminergic System

Evidence suggests that alstonine differentially regulates dopamine in cortical and limbic areas without binding to D2 receptors.[8] Acute treatment with alstonine has been shown to increase dopamine (DA) uptake in mouse striatal synaptosomes, a unique mechanism that contributes to its antipsychotic-like effects.[8][9] Furthermore, HPLC analysis reveals that alstonine increases intraneuronal dopamine catabolism.[4][10] Behaviorally, this indirect modulation is sufficient to inhibit stereotypy induced by the dopamine agonist apomorphine (B128758) and to prevent catalepsy induced by the D2 antagonist haloperidol, indicating a normalization of dopaminergic function rather than a simple blockade.[1][4]

Glutamatergic System

Alstonine appears to correct glutamatergic dysregulation associated with psychosis models. While it does not bind directly to NMDA receptors or affect glutamate release, it effectively reverses the behavioral deficits (hyperlocomotion, social withdrawal, working memory impairment) induced by the NMDA receptor antagonist MK-801.[2][6][11] The mechanism for this is a reduction in glutamate uptake in the hippocampus.[12][13] This effect is critically dependent on its serotonergic activity, as it is abolished by pretreatment with 5-HT2A and 5-HT2C antagonists.[13] This highlights a key pathway where alstonine uses the serotonin system to regulate glutamate homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of alstonine observed in key preclinical studies.

Table 1: Behavioral Effects of Alstonine in Rodent Models

| Behavioral Model | Species | Alstonine Dose (mg/kg, i.p.) | Effect | Relevance | Reference(s) |

| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality | Positive symptoms of psychosis (D2-related) | [2] |

| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | Positive symptoms of psychosis (D2 agonism) | [1] |

| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | Extrapyramidal side effects | [1][4] |

| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | Positive symptoms (glutamate hypofunction) | [2][5] |

| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Prevention of social withdrawal | Negative symptoms of schizophrenia | [11] |

| MK-801-Induced Memory Deficit | Mice | Not specified | Prevention of working memory deficit | Cognitive symptoms of schizophrenia | [6] |

| Hole-Board Test | Mice | 0.5, 1.0 | Increased head-dips (anxiolytic) | Anxiety / Negative symptoms | [2][5] |

| Light/Dark Test | Mice | 1.0 | Increased time in light area (anxiolytic) | Anxiety / Negative symptoms | [2] |

Table 2: Neurochemical and Physiological Effects of Alstonine

| Parameter Measured | Brain Region | Species | Alstonine Dose (mg/kg) | Effect | Reference(s) |

| Dopamine (DA) Levels | Frontal Cortex | Mice | Not specified | Decreased | [4] |

| DOPAC/DA Ratio | Frontal Cortex & Striatum | Mice | Not specified | Increased (indicates higher DA turnover) | [4] |

| Serotonin (5-HT) Levels | Frontal Cortex | Mice | Not specified | Increased | [4] |

| 5-HIAA Levels | Frontal Cortex & Striatum | Mice | Not specified | Increased | [4] |

| Dopamine ([³H]DA) Uptake | Striatal Synaptosomes | Mice | Not specified | Increased (acute treatment only) | [8][9] |

| Prolactin Levels | Plasma | Mice | 1.0 | No change | [4] |

| Body Weight Gain | - | Mice | 1.0 | No change | [4] |

| D1/D2 Receptor Binding | Striatal Membranes | - | - | No significant interaction | [2][7] |

| 5-HT2A Receptor Binding | Cortical Membranes | - | - | No significant interaction | [2] |

Key Experimental Protocols

The findings described are based on established preclinical methodologies. Detailed protocols for the pivotal experiments are outlined below.

Radioligand Binding Assays

-

Objective: To determine the direct binding affinity of alstonine for specific neurotransmitter receptors (e.g., Dopamine D1, D2; Serotonin 5-HT2A).

-

Methodology:

-

Membrane Preparation: Striatal (for D1/D2) or cortical (for 5-HT2A) tissues are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) and varying concentrations of alstonine or a known competitor (for displacement curves).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the inhibition constant (Ki) or IC50 value, indicating the affinity of alstonine for the receptor. In the case of alstonine, these assays showed a lack of significant displacement, indicating low affinity.[2]

-

Dopamine Uptake Assay in Striatal Synaptosomes

-

Objective: To measure the effect of alstonine on the reuptake of dopamine into presynaptic terminals.

-

Methodology:

-

Synaptosome Preparation: Striatal tissue from mice treated acutely or chronically with alstonine is homogenized. The homogenate is centrifuged to isolate synaptosomes (resealed nerve terminals).

-

Uptake Assay: Synaptosomes are incubated in a buffer at 37°C. [³H]Dopamine is added to initiate the uptake process.

-

Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Measurement: The amount of [³H]Dopamine taken up by the synaptosomes is quantified by scintillation counting.

-

Analysis: The results from alstonine-treated animals are compared to vehicle-treated controls to determine the percentage change in dopamine uptake.[8]

-

In Vivo Microdialysis with HPLC-ECD

-

Objective: To measure real-time changes in extracellular levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions of freely moving animals.

-

Methodology:

-

Surgical Implantation: Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region like the prefrontal cortex or striatum. Animals are allowed to recover for several days.[14][15]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[16]

-

Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Alstonine is administered (e.g., i.p.), and sample collection continues for several hours.

-

Sample Analysis: The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a sensitive technique for quantifying monoamines.

-

Data Analysis: Neurotransmitter concentrations in post-drug samples are expressed as a percentage of the average baseline concentration.

-

MK-801-Induced Behavioral Models

-

Objective: To assess the potential of alstonine to reverse psychosis-like symptoms induced by glutamatergic hypofunction.

-

Methodology:

-

Animal Habituation: Mice are habituated to the testing environment (e.g., open field arena for locomotion, social interaction cage).

-

Pretreatment: Animals are administered alstonine (e.g., 0.5-1.0 mg/kg, i.p.) or vehicle.

-

Induction: After a set pretreatment time (e.g., 30 minutes), the NMDA antagonist MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered to induce behavioral changes.

-

Behavioral Testing:

-

Hyperlocomotion: The animal is placed in an open field, and locomotor activity (distance traveled, rearing) is recorded automatically for a specific duration.[2]

-

Social Interaction: A test mouse is placed in an arena with an unfamiliar mouse, and the time spent in active social behavior (sniffing, following) is measured.[11]

-

Working Memory (e.g., Y-maze): The mouse is placed in a Y-shaped maze, and the sequence of arm entries is recorded to assess spontaneous alternation, a measure of spatial working memory.

-

-

Analysis: The performance of the alstonine + MK-801 group is compared to the vehicle + MK-801 group to determine if alstonine can normalize the induced deficits.[6]

-

Conclusion and Future Directions

The mechanism of action of alstonine in the central nervous system is a paradigm of indirect modulation. By primarily targeting 5-HT2A/2C receptors, it initiates a cascade that normalizes downstream dopaminergic and glutamatergic signaling without the direct D2 receptor blockade characteristic of many antipsychotics.[2][13] This unique profile is consistent with its observed efficacy in animal models of positive, negative, and cognitive symptoms of psychosis, coupled with a favorable side effect profile that includes a lack of catalepsy and hyperprolactinemia.[1][4]

For drug development professionals, alstonine represents a valuable lead compound. Its mechanism suggests that targeting the serotonin-glutamate interface may be a highly effective strategy for developing novel antipsychotics with improved safety and efficacy. Future research should focus on:

-

Receptor Pharmacology: Elucidating the precise nature of alstonine's interaction at 5-HT2A/2C receptors (e.g., confirming inverse agonism) and exploring potential biased agonism.

-

Clinical Trials: Given its extensive preclinical validation and use in traditional medicine, carefully designed clinical trials are the next logical step to evaluate its safety and efficacy in human populations.[17][18]

-

Analogue Development: Synthesizing and screening analogues of alstonine to optimize potency, selectivity, and pharmacokinetic properties.

A thorough understanding of alstonine's sophisticated mechanism provides a powerful blueprint for the next generation of CNS therapeutics.

References

- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alstonine - Wikipedia [en.wikipedia.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. CNS Clinical Trials - Expert Early Phase Research | Altasciences [altasciences.com]

- 18. CNS Trials Challenges and Opportunities for Neuropsychological Testing [clinicalleader.com]

Alstonine Indole Alkaloid: A Technical Guide to its Biological Activity

Abstract: The indole (B1671886) alkaloid alstonine (B1665729), a major component of various medicinal plants, has garnered significant scientific interest for its diverse pharmacological properties. Traditionally used in Nigerian ethnomedicine to treat mental illnesses, preclinical studies have substantiated its potential as an atypical antipsychotic, anxiolytic, and anticancer agent.[1][2] This technical guide provides a comprehensive overview of the biological activities of alstonine, with a focus on its mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided, and core signaling pathways are visualized to offer a clear understanding of its molecular interactions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antipsychotic Activity

Alstonine exhibits a pharmacological profile comparable to atypical antipsychotic agents like clozapine, but with a unique mechanism of action that distinguishes it from both typical and atypical drugs currently in use.[1][3] Its efficacy in animal models relevant to schizophrenia, coupled with a favorable side-effect profile, marks it as a promising candidate for further investigation.[4]

Mechanism of Action

The antipsychotic effects of alstonine are not mediated by direct antagonism of dopamine (B1211576) D1 or D2 receptors, a hallmark of conventional antipsychotics.[1][5] Instead, its activity is primarily linked to the modulation of serotonergic and glutamatergic systems.

-

Serotonin (B10506) System: The anxiolytic and antipsychotic-like effects of alstonine are dependent on its interaction with 5-HT2A/2C serotonin receptors.[6][7] Pretreatment with the 5-HT2A/2C antagonist ritanserin (B1680649) blocks the behavioral effects of alstonine, suggesting it may act as an inverse agonist at these sites.[1][6] This modulation of the serotonin system is believed to indirectly influence dopaminergic pathways.[8] High-performance liquid chromatography (HPLC) analysis of brain tissue from alstonine-treated mice revealed increased levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex and striatum, further supporting its impact on serotonergic transmission.[4][9]

-

Dopamine System: Although alstonine does not bind directly to D2 receptors, it indirectly modulates dopamine transmission.[3][5] It has been shown to increase dopamine uptake in striatal synaptosomes after acute administration.[3][10] This unique mechanism suggests alstonine can regulate dopaminergic activity without the direct receptor blockade that leads to extrapyramidal side effects associated with typical antipsychotics.[4][11] Alstonine effectively reduces behaviors associated with increased mesolimbic dopamine, such as amphetamine-induced lethality and apomorphine-induced stereotypy, while simultaneously preventing haloperidol-induced catalepsy, which is linked to nigrostriatal dopamine blockade.[4][5]

-

Glutamate System: Alstonine has shown efficacy in models involving the NMDA receptor antagonist MK-801. It prevents MK-801-induced hyperlocomotion, social withdrawal, and working memory deficits.[1][7][12] These effects are also blocked by the 5-HT2A/2C antagonist ritanserin, indicating that alstonine's modulation of the glutamatergic system is secondary to its effects on serotonin receptors.[6][7]

Preclinical Evidence

Alstonine's antipsychotic potential has been demonstrated in several well-established rodent models.

| Experimental Model | Species | Alstonine Dose (i.p.) | Observed Effect | Reference |

| Amphetamine-Induced Lethality | Mice | 0.5–2.0 mg/kg | Prevention of lethality | [1] |

| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotyped behavior | [5] |

| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [1][5] |

| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 mg/kg | Prevention of hyperlocomotion | [1][13] |

| MK-801-Induced Working Memory Deficit | Mice | Not specified | Prevention of memory deficit | [7] |

| Barbiturate-Induced Sleeping Time | Mice | Not specified | Potentiation of sleeping time | [5][11] |

Signaling Pathway Visualization

Caption: Proposed mechanism of alstonine's antipsychotic and anxiolytic action.

Anxiolytic Activity

Consistent with the profile of atypical antipsychotics that improve negative symptoms of schizophrenia, alstonine demonstrates significant anxiolytic properties in preclinical models.[6][9]

Mechanism of Action

The anxiolytic effects of alstonine are mechanistically linked to its antipsychotic activity, primarily involving the 5-HT2A/2C receptors .[6][11] The disinhibitory behavior and decreased anxiety observed in animal models following alstonine administration are prevented by pretreatment with the 5-HT2A/2C antagonist ritanserin.[1][6] This indicates that modulation of the serotonergic system is crucial for its anxiolytic properties. The activity is not antagonized by GABA-A antagonists like picrotoxine, distinguishing its mechanism from benzodiazepines.[1]

Preclinical Evidence

Alstonine's anxiolytic effects are dose-dependent and have been validated in standard behavioral tests for anxiety in mice.

| Experimental Model | Species | Alstonine Dose (i.p.) | Observed Effect | Reference |

| Hole-Board Test | Mice | 0.5, 1.0 mg/kg | Significant increase in head-dips | [1][11] |

| Light/Dark Box Test | Mice | 0.5, 1.0 mg/kg | Significant increase in time spent in the light area | [1][11] |

| Light/Dark Box Test | Mice | 0.5, 1.0 mg/kg | Significant increase in latency for the first crossing | [1][11] |

Experimental Workflow Visualization

Caption: General workflow for in vivo assessment of alstonine's anxiolytic properties.

Anticancer Activity

Alstonine has demonstrated selective cytotoxic activity against cancerous cells both in vitro and in vivo.[1][14] Its mechanism appears to involve direct interaction with cancer cell DNA.

Mechanism of Action

The primary proposed mechanism for alstonine's anticancer effect is its ability to act as a DNA intercalating agent.[8] It selectively distinguishes cancer DNA from that of healthy tissue, forming an 'alkaloid-cancer DNA' complex.[1][13] This interaction inhibits DNA synthesis in cancerous cells, leading to apoptosis, while having minimal effect on DNA from healthy tissues.[8][13]

Preclinical Evidence

Studies have shown alstonine's efficacy against various cancer cell lines and in animal tumor models.

| Model Type | Model Detail | Alstonine Effect / IC50 | Reference |

| In Vivo | YC8 lymphoma ascites (BALB/C mice) | Cures a significant proportion of mice | [1][14] |

| In Vivo | Ehrlich ascites carcinoma (Swiss mice) | Cures a significant proportion of mice | [1][14] |

| In Vitro | Various Cancer Cell Lines | The related Alstonia scholaris alkaloid fraction showed IC50 values of 5.53 µg/mL (HeLa), 25 µg/mL (HepG2), 11.16 µg/mL (HL60), 10 µg/mL (KB), and 29.76 µg/mL (MCF-7). | [15] |

Anticancer Mechanism Visualization

Caption: Proposed logical pathway for the anticancer activity of alstonine.

Other Biological Activities

Antimalarial Activity

Alstonine has shown potent and slow-acting activity against Plasmodium falciparum, the parasite responsible for malaria.[16] This suggests a mechanism of action different from fast-acting drugs like chloroquine.

| Parasite Strain | Assay Duration | IC50 | Reference |

| P. falciparum (D6) | 72 hours | 0.048 µM | [16] |

| P. falciparum (W2) | 72 hours | 0.109 µM | [16] |

| P. falciparum (3D7) | 48 hours | > 50 µM | [16] |

| P. falciparum (3D7) | 96 hours | 0.21 µM | [16] |

Key Experimental Protocols

MK-801-Induced Hyperlocomotion

This model is used to screen for antipsychotic potential by assessing a drug's ability to counteract the psychotomimetic effects of the NMDA antagonist MK-801.

-

Animals: Male mice.

-

Procedure:

-

Animals are habituated to the testing environment (e.g., locomotor activity cages).

-

Alstonine (0.1, 0.5, 1.0 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

After a set pretreatment time (e.g., 30 minutes), MK-801 (e.g., 0.2 mg/kg, i.p.) is administered to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes).

-

-

Endpoint: A significant reduction in MK-801-induced locomotion by alstonine indicates antipsychotic-like activity.[1][6]

Light/Dark Box Test

This test is a widely used model for assessing anxiolytic or anxiogenic properties of drugs, based on the innate aversion of rodents to brightly illuminated areas.

-

Apparatus: A two-compartment box with one small, dark, "safe" compartment and one large, brightly lit, "aversive" compartment, connected by an opening.

-

Procedure:

-

Alstonine (0.5, 1.0 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam) is administered.

-

After a 30-minute pretreatment period, mice are individually placed in the center of the lit compartment, facing away from the opening.

-

Behavior is recorded for a period of 5-10 minutes.

-

-

Endpoints: Key parameters measured include the latency to first enter the dark compartment, the number of transitions between compartments, and the total time spent in the light compartment. An increase in the time spent in the light area is indicative of an anxiolytic effect.[1][11]

In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay is used to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to assess cell viability.

-

Procedure:

-

Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of alstonine or a vehicle control.

-

After a predetermined exposure time (e.g., 24, 48 hours), the medium is replaced with fresh medium containing MTT.

-

Following incubation (e.g., 4 hours), the resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Endpoint: The IC50 value, the concentration of alstonine that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]

Conclusion and Future Directions

Alstonine is a compelling indole alkaloid with a unique biological profile. Its atypical antipsychotic action, mediated through serotonergic and glutamatergic systems without direct D2 receptor blockade, presents a novel avenue for developing antipsychotics with potentially fewer extrapyramidal side effects.[1][3][5] Furthermore, its demonstrated anxiolytic, anticancer, and antimalarial activities underscore its therapeutic potential.[6][14][16]

Future research should focus on elucidating the precise molecular interactions at the 5-HT2A/2C receptors, exploring its pharmacokinetic and toxicity profiles in greater detail, and advancing in vivo studies for its anticancer properties. The development of derivatives and semi-synthetic analogs could further optimize its efficacy and safety, paving the way for potential clinical evaluation.

References

- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - CONICET [bicyt.conicet.gov.ar]

- 11. scispace.com [scispace.com]

- 12. Alstonine - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. karger.com [karger.com]

- 15. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]

Alstonine: A Comprehensive Review of its Pharmacological Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has emerged as a compound of significant interest in psychopharmacology, oncology, and infectious disease research. Traditionally used in Nigerian medicine to treat mental illness, this natural product, found in species such as Alstonia boonei and Rauvolfia vomitoria, exhibits a unique pharmacological profile. Notably, it demonstrates atypical antipsychotic and anxiolytic properties with a mechanism of action distinct from current therapeutics, suggesting a novel approach to treating psychiatric disorders. Furthermore, alstonine has shown promising anticancer and antiplasmodial activities in preclinical studies. This technical guide provides a comprehensive review of the pharmacological properties of alstonine, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of alstonine.

Antipsychotic Properties

Alstonine displays a pharmacological profile akin to atypical antipsychotic agents, though its mechanism of action appears to be unique. It effectively mitigates behaviors in animal models that are predictive of antipsychotic efficacy, such as drug-induced stereotypy and hyperlocomotion.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the antipsychotic-like effects of alstonine. It has been shown to inhibit stereotyped behaviors induced by dopamine (B1211576) agonists like apomorphine (B128758) and to prevent amphetamine-induced lethality in grouped mice, a model sensitive to antipsychotic drugs. A significant feature of alstonine is its ability to prevent catalepsy induced by typical antipsychotics like haloperidol (B65202), suggesting a lower risk of extrapyramidal side effects.

| In Vivo Antipsychotic Activity of Alstonine | |||

| Model | Species | Dose Range (mg/kg, i.p.) | Effect |

| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality |

| Apomorphine-Induced Stereotypy | Mice | 1.0 | Reduction in stereotypy |

| Haloperidol-Induced Catalepsy | Mice | 0.5 - 1.0 | Prevention of catalepsy |

| MK-801-Induced Hyperlocomotion | Mice | 0.1 - 1.0 | Prevention of hyperlocomotion |

Mechanism of Action

A defining characteristic of alstonine's antipsychotic-like activity is its lack of direct interaction with dopamine D1, D2, and serotonin (B10506) 5-HT2A receptors, which are the primary targets of most conventional antipsychotic drugs. Instead, its effects are believed to be mediated through the modulation of serotonergic and glutamatergic systems. Evidence suggests that alstonine may act as an inverse agonist at 5-HT2A/C receptors. This interaction is crucial for its anxiolytic effects and its ability to counteract behaviors associated with the positive, negative, and cognitive symptoms of schizophrenia in animal models. Furthermore, alstonine has been shown to increase intraneuronal dopamine catabolism and enhance serotonergic transmission, contributing to its unique antipsychotic profile.

Caption: Proposed mechanism for Alstonine's antipsychotic effects.

Anxiolytic Properties

Alstonine has demonstrated clear anxiolytic (anti-anxiety) effects in established preclinical models, suggesting its potential utility in treating anxiety disorders or the anxiety symptoms often associated with schizophrenia.

In Vivo Efficacy

In behavioral assays such as the hole-board test and the light/dark box test, alstonine administration leads to behaviors indicative of reduced anxiety. For instance, in the hole-board test, there is a significant increase in head-dipping behavior, and in the light/dark box test, animals spend more time in the illuminated compartment.

| In Vivo Anxiolytic Activity of Alstonine | |||

| Model | Species | Dose (mg/kg, i.p.) | Effect |

| Hole-Board Test | Mice | 1.0 | Increased head-dips |

| Light/Dark Box Test | Mice | 1.0 | Increased time in light area |

Mechanism of Action

The anxiolytic effects of alstonine are mediated by its interaction with the serotonergic system. Specifically, these effects are dependent on 5-HT2A/C receptors. Pre-treatment with ritanserin, a 5-HT2A/C receptor antagonist, blocks the anxiolytic-like behaviors induced by alstonine in both the hole-board and light/dark box models.

Caption: Experimental workflow for evaluating Alstonine's anxiolytic effects.

Anticancer Properties

Alstonine has demonstrated selective cytotoxic activity against cancer cells, highlighting its potential as a novel chemotherapeutic agent.

In Vitro and In Vivo Efficacy

In vitro studies have shown that alstonine can differentiate between cancerous and healthy DNA, selectively inhibiting DNA synthesis in various cancer cell lines. This selective action is a highly desirable trait for an anticancer drug, as it suggests a potentially wider therapeutic window and fewer side effects. In vivo, alstonine has been shown to effectively treat a significant proportion of mice inoculated with transplantable YC8 lymphoma and Ehrlich ascites carcinoma cells.

Mechanism of Action

The primary anticancer mechanism of alstonine involves the inhibition of DNA replication in cancer cells. It is proposed that alstonine forms a complex with "cancer DNA," thereby preventing the initiation of DNA synthesis. This targeted disruption of a fundamental process in rapidly dividing cancer cells leads to their death.

Caption: Selective anticancer mechanism of Alstonine.

Antimalarial Properties

Alstonine has also been identified as a promising candidate for the development of new antimalarial drugs, demonstrating activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In Vitro Efficacy

In vitro assays have confirmed the antiplasmodial activity of alstonine against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum. It also shows activity against P. knowlesi, a species that can cause malaria in humans.

| In Vitro Antiplasmodial Activity of Alstonine | ||

| Parasite Strain | Assay Duration | IC50 (µM) |

| P. falciparum (general) | 96 h | 0.17 |

| P. falciparum (D6 clone) | 72 h | 0.048 |

| P. falciparum (W2 clone) | 72 h | 0.109 |

| P. knowlesi | - | ~1 |

Experimental Protocols